molecular formula C25H31N3O7 B12491337 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12491337
M. Wt: 485.5 g/mol
InChI Key: UCXBZWFVLUPDHM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a piperazine ring, an acetyl group, and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperazine Ring: Starting with the formation of the piperazine ring through a cyclization reaction.

    Acetylation: Introduction of the acetyl group via acetylation using acetic anhydride or acetyl chloride.

    Coupling with Benzoate: Coupling the piperazine derivative with a benzoate ester under appropriate conditions.

    Introduction of Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-acetylpiperazin-1-yl)benzoate
  • Ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate
  • 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoic acid

Uniqueness

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring and trimethoxyphenyl group makes it distinct from other similar compounds.

Properties

Molecular Formula

C25H31N3O7

Molecular Weight

485.5 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C25H31N3O7/c1-6-35-25(31)17-7-8-20(28-11-9-27(10-12-28)16(2)29)19(13-17)26-24(30)18-14-21(32-3)23(34-5)22(15-18)33-4/h7-8,13-15H,6,9-12H2,1-5H3,(H,26,30)

InChI Key

UCXBZWFVLUPDHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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